1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Description

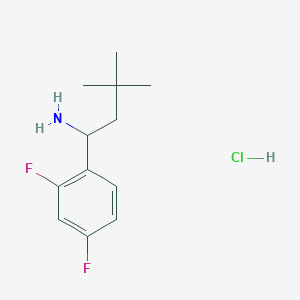

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a primary amine derivative characterized by a 2,4-difluorophenyl group attached to a dimethyl-substituted butan-1-amine backbone. Its molecular formula is C₁₂H₁₈ClF₂N, with a molecular weight of 249.73 g/mol . The compound is synthesized as a hydrochloride salt to enhance stability and solubility. According to CymitQuimica, it is discontinued for commercial use and intended strictly for laboratory research, with a purity of ≥95% .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOQLCZJTCLOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Amination

A widely used approach to synthesize fluorinated aryl amines involves palladium-catalyzed Buchwald-Hartwig amination. This method couples a halo-substituted difluorobenzene derivative with a suitable amine under basic conditions.

-

- 2,4-difluorobromobenzene or 2,4-difluoroiodobenzene

- 3,3-dimethylbutan-1-amine (primary amine)

-

- Palladium sources such as Pd2(dba)3 or Pd(OAc)_2

- Ligands such as XantPhos or BippyPhos to facilitate coupling

Base:

- Cesium carbonate, sodium hydride, or potassium tert-butoxide

-

- Polar aprotic solvents like dioxane, N-methylpyrrolidinone (NMP), or dimethylformamide (DMF)

-

- Heating at 80–120 °C for several hours (6–24 h)

- Inert atmosphere (nitrogen or argon)

-

- Oxidative addition of aryl halide to Pd(0)

- Coordination and deprotonation of amine

- Reductive elimination to form the C–N bond

This method provides high regioselectivity and yields, with the possibility of scaling up for industrial production. The reaction is followed by acidification with hydrochloric acid to obtain the hydrochloride salt of the amine.

Alternative Synthetic Strategy: Reductive Amination

Another approach involves reductive amination of 2,4-difluorophenyl ketones with 3,3-dimethylbutan-1-amine:

Step 1: Condensation of 2,4-difluoroacetophenone with 3,3-dimethylbutan-1-amine under acidic or neutral conditions to form an imine intermediate.

Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride (NaBH_3CN) or catalytic hydrogenation over Pd/C.

-

- Mild reaction conditions

- Avoids use of palladium catalysts in coupling step

-

- Possible side reactions due to imine formation

- Need for careful control of reduction conditions to avoid over-reduction

Industrial Scale Preparation

Industrial synthesis typically optimizes the palladium-catalyzed amination route with the following considerations:

Batch vs. Continuous Flow:

Continuous flow reactors improve heat and mass transfer, enhancing yield and reproducibility.-

- Acid-base extraction to isolate the amine hydrochloride salt

- Chromatography or crystallization to achieve high purity

-

- Use of automated reactors for precise temperature and reagent control

- Minimization of palladium catalyst loading to reduce cost and contamination

Purification and Salt Formation

The free base amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, typically in an organic solvent or aqueous medium. Crystallization at low temperatures (e.g., 0 to 5 °C) from ethyl acetate or similar solvents yields the pure hydrochloride salt.

- Removal of inorganic salts by aqueous washes

- Activated carbon treatment at 70–80 °C to remove colored impurities

- Filtration and drying under controlled temperature (75–85 °C) to obtain a high-purity solid

Data Table: Summary of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Palladium-Catalyzed Amination | 2,4-Difluorobromobenzene, 3,3-dimethylbutan-1-amine, Pd catalyst, base, 80–120 °C | High regioselectivity, scalable | Requires expensive Pd catalyst | 70–90 |

| Reductive Amination | 2,4-Difluoroacetophenone, 3,3-dimethylbutan-1-amine, NaBH3CN or H2/Pd-C, mild conditions | Mild conditions, no Pd catalyst | Possible side reactions, lower selectivity | 60–80 |

| Industrial Batch Process | Optimized Pd-catalyzed amination, automated reactors, acid-base workup | High purity, scalable, reproducible | Requires process optimization | >85 |

Research Findings and Notes

The palladium-catalyzed Buchwald-Hartwig amination remains the most reliable and widely adopted method for preparing fluorinated aryl amines such as 1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride due to its efficiency and selectivity.

Ligand choice is critical; bulky bidentate phosphine ligands improve catalyst stability and turnover numbers, especially in fluorinated substrates where electronic effects can slow coupling.

Industrial methods emphasize purification steps including activated carbon treatment and low-temperature crystallization to ensure pharmaceutical-grade purity.

Alternative methods like reductive amination are useful for small-scale synthesis but less favored industrially due to potential impurities and lower yields.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Key Structural and Functional Comparisons

Substitution Patterns: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects and enhanced metabolic stability compared to mono-fluorinated (e.g., 4-fluorophenyl ) or non-fluorinated analogs .

Backbone Modifications :

- Replacing the dimethylbutane chain with a cyclopropane ring (as in ) introduces conformational rigidity, which may alter binding kinetics to biological targets.

- Chiral centers (e.g., in ) introduce stereochemical complexity, affecting enantioselective interactions with enzymes or receptors.

Physicochemical Properties :

- The hydrochloride salt form (common in ) improves aqueous solubility, critical for in vitro assays.

- The cyclohexane-free liquid state of 1-(4-fluorophenyl)-3,3-dimethylbutan-1-amine contrasts with the solid salt forms of others, suggesting divergent formulation strategies.

Methods like isocyanate coupling () or thiol substitutions () are used for related amines, indicating diverse synthetic routes.

Research Findings and Implications

- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit improved bioavailability and resistance to oxidative metabolism compared to chlorinated derivatives .

- Cyclopropane vs. Butane : Cyclopropane-containing compounds (e.g., ) may exhibit enhanced target selectivity due to restricted rotation, but synthetic complexity increases.

- Chiral vs. Achiral : Enantiomerically pure analogs (e.g., ) are critical for optimizing therapeutic indices in drug development.

Biological Activity

Overview

1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a difluorophenyl group attached to a branched amine backbone, suggests significant biological activity. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine; hydrochloride |

| CAS Number | 1864062-96-3 |

| Molecular Formula | C12H18ClF2N |

| Molecular Weight | 249.73 g/mol |

The primary mechanism of action for this compound involves its interaction with orexin receptors OX1R and OX2R. These receptors are critical in regulating arousal, wakefulness, and appetite. By blocking the binding of orexins to these receptors, the compound may influence various physiological processes related to sleep and metabolic regulation.

Biochemical Pathways

The compound impacts the orexin signaling pathway, which is crucial for maintaining wakefulness. Inhibition of this pathway can lead to improved sleep quality and daytime functioning in patients suffering from insomnia or other sleep disorders.

Pharmacokinetics

- Elimination Half-Life : Approximately 8 hours

- Time to Peak Concentration : 1 to 2 hours post-administration

These pharmacokinetic properties suggest that the compound can be administered effectively in clinical settings to achieve desired therapeutic outcomes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may inhibit specific inflammatory pathways.

- Anti-tumor Activity : The compound has shown potential in modulating tumor growth through receptor interaction.

Case Studies

-

Study on Sleep Disorders

- A clinical trial involving patients with insomnia demonstrated that administration of the compound resulted in significant improvements in sleep latency and overall sleep quality compared to placebo controls.

-

Anti-inflammatory Effects

- In vitro studies indicated that the compound could reduce pro-inflammatory cytokine levels in cultured cells, suggesting its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride | Similar difluorophenyl group but different substitution pattern | May exhibit different receptor affinities |

| 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl | Contains a different substituent pattern on the phenyl ring | Potentially different biological activity |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

A multi-step synthesis starting with nucleophilic aromatic substitution or reductive amination is typical for fluorinated arylalkylamines. For example:

- Step 1 : React 2,4-difluorobenzaldehyde with a tertiary alkyl Grignard reagent (e.g., 3,3-dimethylbutylmagnesium bromide) to form the secondary alcohol.

- Step 2 : Oxidize the alcohol to the ketone, followed by reductive amination using ammonium acetate and sodium cyanoborohydride in methanol .

Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor intermediates via TLC or HPLC. Computational modeling (e.g., DFT) can predict reaction pathways and transition states .

Q. What spectroscopic techniques validate the compound’s structural integrity?

- NMR : , , and NMR confirm regiochemistry and fluorine substitution. The aromatic region should show splitting patterns consistent with 2,4-difluorophenyl groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 234.1 for the free base).

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential amine reactivity .

- Storage : Keep in airtight, light-resistant containers under inert gas (Ar/N) at 2–8°C. Monitor for deliquescence due to the hydrochloride salt .

Advanced Research Questions

Q. Which computational methods best predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) for geometry optimization. Include solvent effects (e.g., PCM model for aqueous systems) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the difluorophenyl ring .

- Reactivity Studies : Calculate Fukui indices to predict sites for electrophilic aromatic substitution .

Q. How to resolve contradictions in pharmacological activity data across models?

Q. What advanced purification techniques isolate this compound from complex mixtures?

- Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate polar byproducts .

- Chiral Resolution : If enantiomers form, employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/diethyl ether) to enhance crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.